molecular formula C22H20N2O B14549414 4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]benzene-1-carboximidamide CAS No. 61883-24-7

4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]benzene-1-carboximidamide

Cat. No.: B14549414
CAS No.: 61883-24-7
M. Wt: 328.4 g/mol
InChI Key: SQYDFERQHHEZNZ-UHFFFAOYSA-N
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Description

4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]benzene-1-carboximidamide is a complex organic compound that belongs to the class of aromatic compounds It features a biphenyl group attached to a benzene ring through a propyl chain with a carboximidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]benzene-1-carboximidamide typically involves multi-step organic reactions. One common method starts with the Friedel-Crafts acylation of biphenyl to introduce the oxopropyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]benzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst presence are crucial for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]benzene-1-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]benzene-1-carboximidamide involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions, while the carboximidamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]benzene-1-carboximidamide hydrochloride
  • 2-{2-hydroxy-[1,1’-biphenyl]-3-yl}-1H-1,3-benzodiazole-5-carboximidamide

Uniqueness

What sets 4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]benzene-1-carboximidamide apart is its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of reactions and interactions, making it a versatile compound in scientific research .

Properties

CAS No.

61883-24-7

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

4-[3-oxo-3-(4-phenylphenyl)propyl]benzenecarboximidamide

InChI

InChI=1S/C22H20N2O/c23-22(24)20-9-6-16(7-10-20)8-15-21(25)19-13-11-18(12-14-19)17-4-2-1-3-5-17/h1-7,9-14H,8,15H2,(H3,23,24)

InChI Key

SQYDFERQHHEZNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC3=CC=C(C=C3)C(=N)N

Origin of Product

United States

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